![molecular formula C15H14ClNO2 B5546423 N-benzyl-2-(2-chlorophenoxy)acetamide](/img/structure/B5546423.png)
N-benzyl-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-benzyl-2-(2-chlorophenoxy)acetamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-(2-chlorophenoxy)acetamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-2-(2-chlorophenoxy)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with benzylamine under appropriate conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-benzyl-2-(2-chlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-benzyl-2-(2-chlorophenoxy)acetamide can be compared with other similar compounds, such as:
- N-benzyl-2-(2-bromophenoxy)acetamide
- N-benzyl-2-(2-fluorophenoxy)acetamide
- N-benzyl-2-(2-iodophenoxy)acetamide
These compounds share a similar structural framework but differ in the halogen substituent on the phenoxy group.
Biological Activity
N-benzyl-2-(2-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by bacteria and fungi.
- Anticancer Effects : Research has suggested that it may possess anticancer properties, although specific mechanisms and efficacy against different cancer types require further exploration.
- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have reported significant suppression of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound can bind to specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for various physiological responses.
- Gene Expression Alteration : There is evidence suggesting that this compound can affect gene expression related to inflammation and cancer cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the substituents on the benzyl and phenoxy groups significantly influence the compound's potency. For instance, the presence of electron-withdrawing groups like chlorine enhances its interaction with biological targets compared to other halogenated analogs .
- Crystallography Studies : Structural analysis reveals that the compound forms dimers through hydrogen bonding interactions, which may impact its solubility and bioavailability .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Anticancer Studies : A study focused on the anticancer potential of benzylamine derivatives found that certain structural modifications led to enhanced cytotoxicity against prostate cancer cells. The findings suggest that this compound could be a candidate for further development as an anticancer agent .
Compound Name Activity IC50 Value This compound Anticancer TBD Celecoxib COX-2 Inhibition 0.04 μmol - Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation markers, indicating its potential as an anti-inflammatory agent .
- Anticonvulsant Properties : Research on related compounds suggests that modifications in the acetamide structure can lead to potent anticonvulsant activities. Although specific data on this compound is limited, its structural similarities imply potential effectiveness .
Properties
IUPAC Name |
N-benzyl-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSGVPXFMWHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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